molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride CAS No. 1820619-62-2

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride

Cat. No. B1408589
M. Wt: 148.59 g/mol
InChI Key: CNBIPNQLSZAQGX-UHFFFAOYSA-N
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Description

“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazole compounds, including derivatives of 1,2,3-triazoles and 1,2,4-triazoles, are explored for their broad spectrum of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Triazole derivatives have been a focus for the development of new drugs, highlighting their significant role in addressing various diseases, including neglected diseases that impact vulnerable populations. The synthesis and evaluation of these compounds aim to address current challenges in green chemistry, sustainability, and the urgent need for new therapeutic agents against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility also extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, indicating their wide applicability in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Synthetic Routes for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, facilitated by copper(I) catalyzed regioselective synthesis methods, underscores the importance of triazole compounds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings to hydrolysis and their significant dipole moment make them attractive for hydrogen bonding and dipole-dipole interactions with biological targets, further cementing their utility in creating biologically active molecules (Kaushik et al., 2019).

Eco-friendly Synthesis of Triazoles

Recent advancements in eco-friendly synthesis methods for triazoles highlight the push towards sustainable chemistry. The utilization of microwave irradiation and easily recoverable catalysts such as rhizobial cyclic β-1,2 glucan and water extract of banana (WEB) demonstrates the innovation towards environmentally friendly procedures in the synthesis of triazoles. These methods offer benefits such as shorter reaction times, easier work-up, and higher yields, applicable to drug development and other industrial applications (De Souza et al., 2019).

Corrosion Inhibition by Triazole Derivatives

Triazole derivatives, particularly 1,4-disubstituted 1,2,3-triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, have emerged as effective corrosion inhibitors for metals and alloys in aggressive media. Their synthesis is straightforward, and they are recognized for their non-toxicity, environmental friendliness, and stability, providing a significant advantage in corrosion inhibition applications (Hrimla et al., 2021).

Future Directions

The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .

properties

IUPAC Name

2-(2H-triazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIPNQLSZAQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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